molecular formula C31H23N3O2S B388335 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE

2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE

Cat. No.: B388335
M. Wt: 501.6g/mol
InChI Key: QUMHLGNSYSTZFC-CIAJQKJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the phenyl and benzonitrile groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler compounds with fewer functional groups .

Scientific Research Applications

2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-{[(2Z,5E)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes .

Properties

Molecular Formula

C31H23N3O2S

Molecular Weight

501.6g/mol

IUPAC Name

2-[[4-[(E)-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C31H23N3O2S/c32-20-25-11-7-8-12-26(25)22-36-28-17-15-23(16-18-28)19-29-30(35)34(21-24-9-3-1-4-10-24)31(37-29)33-27-13-5-2-6-14-27/h1-19H,21-22H2/b29-19+,33-31?

InChI Key

QUMHLGNSYSTZFC-CIAJQKJXSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4C#N)SC2=NC5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4C#N)/SC2=NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4C#N)SC2=NC5=CC=CC=C5

Origin of Product

United States

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